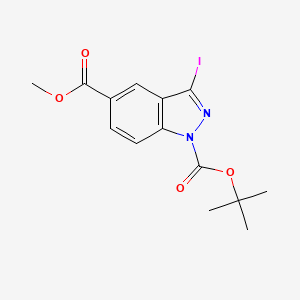

6-(2-Hydroxypropan-2-yl)nicotinaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of base and solvent, as seen in the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which was successfully synthesized and characterized using various spectroscopic methods . Similarly, the synthesis of 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was achieved in a one-pot process involving barbituric acid derivatives, 1,3-cyclohexandione, and 2-nitrobenzaldehyde in water media . These methods could potentially be adapted for the synthesis of "6-(2-Hydroxypropan-2-yl)nicotinaldehyde".

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of synthesized compounds, as demonstrated in the studies of the aforementioned compounds . The detailed molecular geometry can also be calculated using density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar structures. For instance, the crystal structure of 6-hydroxy-D-nicotine oxidase reveals the specificity of the enzyme for certain nicotine derivatives and provides insights into the enzyme-substrate interactions . This information can be valuable when considering the potential biological interactions of "6-(2-Hydroxypropan-2-yl)nicotinaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and the functional groups present. For example, the presence of hydroxy groups and the potential for hydrogen bonding can influence solubility and intermolecular interactions . The electronic absorption and frontier molecular orbital analyses (HOMO–LUMO) can provide information on the optical and electronic properties, which are important for understanding the reactivity and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Nicotinamide and Neurocognitive Function

Nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), plays a crucial role in cellular metabolism and has been investigated for its neuroprotective effects. Studies suggest that nicotinamide can preserve and enhance neurocognitive functions, indicating its potential in treating neurodegenerative diseases and cognitive decline (Rennie et al., 2015).

Antioxidant Activity

The antioxidative properties of chemical compounds, including those similar in structure to 6-(2-Hydroxypropan-2-yl)nicotinaldehyde, are critical for mitigating oxidative stress, a key factor in aging and chronic diseases. A review on analytical methods for determining antioxidant activity highlights the importance of these compounds in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).

Environmental Remediation

Hydroxyapatite, a calcium phosphate material, has been studied for its applications in environmental remediation, including air, water, and soil pollution control. Its adsorption capacities and photocatalytic properties make it a candidate for removing contaminants and recovering valuable resources, suggesting a potential area of application for similar compounds (Ibrahim et al., 2020).

Safety And Hazards

Eigenschaften

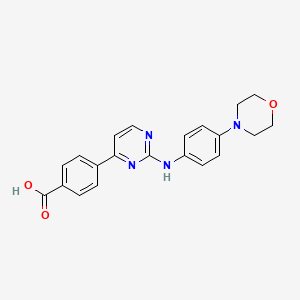

IUPAC Name |

6-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,12)8-4-3-7(6-11)5-10-8/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFGFSOGTGRCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743577 | |

| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxypropan-2-yl)nicotinaldehyde | |

CAS RN |

956723-10-7 | |

| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)